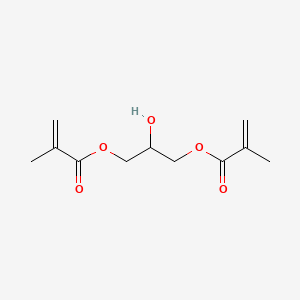

Glycerol 1,3-Dimethacrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O5/c1-7(2)10(13)15-5-9(12)6-16-11(14)8(3)4/h9,12H,1,3,5-6H2,2,4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHMGFSAURFQAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(COC(=O)C(=C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

103135-96-2 |

Source

|

| Record name | 2-Propenoic acid, 2-methyl-, 1,1′-(2-hydroxy-1,3-propanediyl) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103135-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5062009 |

Source

|

| Record name | 2-Hydroxy-1,3-propanediyl bismethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1830-78-0, 28497-59-8 |

Source

|

| Record name | 2-Hydroxy-1,3-dimethacryloxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1830-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerol 1,3-dimethacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001830780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(2-hydroxy-1,3-propanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxy-1,3-propanediyl bismethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Reaction mass of 2-hydroxy-1,3-propanediyl bismethacrylate and 101525-90-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.155.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-hydroxy-1,3-propanediyl bismethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenoic acid, 2-methyl-, diester with 1,2,3-propanetriol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCEROL 1,3-DIMETHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VNY892Q3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of Glycerol-Based Monomers

An In-depth Technical Guide to the Synthesis and Properties of Glycerol 1, 3-Dimethacrylate

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced biomaterials and drug delivery systems, the choice of monomer is a critical determinant of the final polymer's properties and biocompatibility. Glycerol, a natural metabolite, stands out as a valuable biobased feedstock for polymer synthesis.[1][2] Polymers derived from glycerol are noted for their easily modifiable structures, biocompatibility, and controllable degradation rates, often producing non-acidic byproducts, which is a significant advantage over polyesters like poly(lactic acid).[1]

Among its derivatives, Glycerol 1,3-dimethacrylate (GDMA) has emerged as a key cross-linking monomer.[3] Known chemically as 2-hydroxy-1,3-propanediyl bismethacrylate, GDMA is a hydrophilic monomer featuring two methacrylate functional groups and a central hydroxyl unit.[4][5] This unique structure allows it to form highly crosslinked polymer networks, providing high stiffness, hardness, and durability to the resulting materials. These attributes make GDMA exceptionally well-suited for demanding applications, including dental composites, 3D-printable antimicrobial materials, and sophisticated nano-drug delivery systems.[3] This guide provides a comprehensive overview of the synthesis, properties, and applications of GDMA, with a focus on its utility in biomedical research and drug development.

Part 1: Synthesis of this compound

The synthesis of GDMA can be approached through several chemical pathways. The choice of method often depends on the desired purity, yield, and the availability of starting materials. The presence of the free secondary hydroxyl group requires careful control of reaction conditions to achieve selective acylation at the primary hydroxyl positions.

Synthesis Pathway Overview

The primary methods for synthesizing this compound involve direct esterification or reaction with more reactive acyl donors.

Caption: Key synthetic routes to this compound.

Method 1: Ring-Opening Esterification of Glycidyl Methacrylate

This method involves the reaction of glycidyl methacrylate with methacrylic acid. It is an efficient route that leverages a ring-opening mechanism to form the desired 1,3-diester. The causality behind this choice is the high reactivity of the epoxide ring in glycidyl methacrylate, which allows for a targeted reaction with the carboxylic acid under relatively mild conditions, minimizing side reactions.

Experimental Protocol:

-

Reactor Setup: Introduce 156 parts of glycidyl methacrylate and 0.24 parts of hydroquinone (as a polymerization inhibitor) into a flask equipped with a mechanical stirrer and a nitrogen inlet.[6]

-

Reagent Addition: Prepare a mixture of 86 parts of methacrylic acid and 0.12 parts of dibutyltin dilaurate, which acts as a catalyst for the esterification.[6]

-

Reaction Execution: Add the methacrylic acid mixture dropwise to the flask over approximately 2 hours while maintaining the temperature between 100°C and 115°C under a continuous nitrogen atmosphere.[6] The nitrogen atmosphere is crucial to prevent oxygen-induced premature polymerization of the methacrylate groups.

-

Monitoring and Completion: Continue the reaction at this temperature until the acid value of the mixture drops to 2 or less, indicating near-complete consumption of the methacrylic acid.[6]

-

Product Isolation: The resulting product is glycerol dimethacrylate, which can be used directly or purified further if required.

Method 2: Acylation of Glycerol with Methacrylic Chloride

This classic esterification method uses a highly reactive acyl chloride. The use of methacrylic chloride (or acrylic chloride for the diacrylate equivalent) drives the reaction to completion but requires a base to neutralize the HCl byproduct.[7] This method is effective but demands careful handling of the corrosive and water-sensitive acyl chloride.

Experimental Protocol:

-

Reactant Preparation: Dissolve 4.6 g of glycerine in 50 g of ethyl acetate in a reaction vessel equipped with a stirrer.[7]

-

Base Addition: Add several drops of triethylamine to the solution.[7] Triethylamine acts as a base to scavenge the HCl formed during the reaction, preventing acid-catalyzed side reactions and driving the equilibrium towards the product.

-

Acylation: Slowly drop a 1,4-dioxane solution containing 10 g of acrylic chloride into the glycerol solution while agitating.[7] (Note: The reference uses acrylic chloride for the diacrylate; for the dimethacrylate, methacrylic chloride would be substituted).

-

Reaction Progression: Continue agitating the mixture at room temperature for 2 hours, then increase the temperature to 50°C and agitate for an additional hour to ensure the reaction goes to completion.[7]

-

Work-up and Purification:

Purification and Characterization

Regardless of the synthesis method, purification is essential to remove unreacted starting materials, catalysts, and byproducts. Common impurities can include mono- and tri-esters or residual glycidyl methacrylate.[8]

Purification & Characterization Workflow

Caption: General workflow for the purification and characterization of GDMA.

-

Adsorbent Treatment: Impurities such as glycidyl methacrylate can be effectively reduced by stirring the crude product with an ion-exchange resin (e.g., DOWEX M31) followed by filtration.[8] This technique is a self-validating system; the purity is confirmed post-treatment via Gas Chromatography (GC) analysis, which can show a reduction of specific impurities to less than 300 ppm.[8]

-

Characterization: The structure and purity of the final product are confirmed using standard analytical techniques. ¹H NMR and ¹³C NMR are used to verify the chemical structure, while FTIR confirms the presence of key functional groups (hydroxyl, ester carbonyl, C=C double bonds).[9][10][11]

Part 2: Physicochemical and Mechanical Properties

GDMA is typically supplied as a technical grade mixture of isomers, often stabilized with an inhibitor like monomethyl ether hydroquinone (MEHQ) to prevent spontaneous polymerization.[3] Its properties make it a versatile cross-linking agent.

Table of Physicochemical Properties for this compound

| Property | Value | Source(s) |

| IUPAC Name | [2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate | [4] |

| Synonyms | 2-hydroxy-1,3-propanediyl bismethacrylate, Glyceryl 1,3-dimethacrylate | [3][4] |

| CAS Number | 1830-78-0 | [3][4] |

| Molecular Formula | C₁₁H₁₆O₅ | [3][12] |

| Molecular Weight | 228.24 g/mol | [3][4] |

| Appearance | Clear, colorless to light yellow liquid | [13] |

| Density | 1.12 g/mL at 25 °C | [3][14] |

| Boiling Point | 120 °C at 1 mm Hg | [3][14] |

| Melting Point | -33 °C | [3] |

| Refractive Index | n20/D 1.472 | [3][14] |

| Flash Point | >230 °F (>110 °C) | [3][14] |

| Storage Temp. | 2-8 °C | [3][14] |

Polymerization and Mechanical Behavior

As a dimethacrylate monomer, GDMA readily undergoes free-radical polymerization when exposed to initiators (thermal or photoinitiators) and/or radiation (e.g., UV light).[14] The two methacrylate groups enable the formation of a densely cross-linked polymer network. This cross-linking is fundamental to its primary function: enhancing the mechanical and physical properties of materials.[3]

The presence of the central hydroxyl group makes GDMA a somewhat hydrophilic monomer compared to analogues like triethyleneglycol dimethacrylate (TEGDMA).[5] This hydroxyl group can participate in hydrogen bonding, which influences the gelation process and the morphology of the resulting polymer network.[15] The dimethacrylate structure promotes a stable polymer network that minimizes the risk of hydrolysis and reduces water sorption and solubility compared to monomers like 2-hydroxyethyl methacrylate (HEMA).[5]

Part 3: Applications in Research and Drug Development

GDMA's unique combination of cross-linking capability, hydrophilicity, and biocompatible glycerol backbone makes it a valuable component in advanced materials, particularly in the biomedical field.

Drug Delivery Systems

The ability of GDMA to form stable, cross-linked networks is highly advantageous for creating drug delivery vehicles with controlled release profiles.

-

Cross-linked Nanoparticles and Micelles: GDMA can be used to cross-link polymeric structures, such as micelles or nanoparticles, significantly enhancing their stability in physiological conditions.[11][16] This cross-linking prevents the premature disassembly of the nanocarrier and subsequent burst release of the encapsulated drug. For example, cross-linked carboxyl poly(glycerol methacrylate) nanoparticles have been successfully used for the encapsulation and pH-dependent release of doxorubicin, an anti-cancer drug.[11] The release rate is enhanced at acidic pH, a characteristic of the tumor microenvironment, making it a promising carrier for targeted cancer therapy.[11]

-

Thermoresponsive Microbeads: GDMA is used in the synthesis of highly cross-linked, thermoresponsive microbeads. These smart materials can undergo volume changes in response to temperature, a property that can be harnessed for on-demand drug release in applications like drug delivery and tissue engineering.

Conceptual Workflow: GDMA in Drug Carrier Formulation

Caption: Role of GDMA as a cross-linker in stabilizing nanocarriers for drug delivery.

Dental and Biomaterial Applications

GDMA is extensively used as a cross-linking monomer and a diluent in the formulation of dental composites and adhesives.[3] It is instrumental in creating materials with high stiffness, durability, and a stable bond to the tooth structure, ensuring the longevity of dental restorations.[3]

Recent research has expanded its use into other advanced areas:

-

3D-Printable Materials: GDMA is a component in resin formulations for Digital Light Processing (DLP) 3D printing, used to create complex, cross-linked structures.[17] This includes the development of antimicrobial composites for dental applications and vitrimers—a class of polymers that can be reshaped and repaired—which exhibit shape memory and weldability.[17]

-

Biocompatible Surfaces: Copolymers based on glycerol derivatives can be used to create thermoresponsive, biocompatible surfaces.[18] These "smart" surfaces can switch from protein-resistant to protein-adsorbent with a change in temperature, a property that can be used to control cell adhesion and detachment.[18]

-

Antimicrobial Polymers: Photopolymers synthesized from glycerol acrylates, including GDMA, have demonstrated notable antibacterial activity against Escherichia coli and Staphylococcus aureus and antifungal activity against Aspergillus species.[2]

Conclusion

This compound is more than a simple monomer; it is a versatile building block for a new generation of advanced polymers. Its bio-based origin, coupled with its ability to form robust, cross-linked networks, provides a powerful tool for material scientists. For researchers in drug development, GDMA offers a reliable method to enhance the stability and control the release kinetics of nanocarrier systems, directly addressing key challenges in targeted therapy. As research continues to uncover new applications, from self-healing vitrimers to antimicrobial surfaces, the importance of GDMA in the fields of materials science and medicine is set to grow.

References

-

LookChem. Cas 1830-78-0, this compound. Available from: [Link]

-

PrepChem.com. Synthesis of glycerol-1,3-diacrylate. Available from: [Link]

-

PrepChem.com. Synthesis of glycerol dimethacrylate. Available from: [Link]

-

PubChem. This compound | C11H16O5 | CID 74594. Available from: [Link]

- Google Patents. CN106187774A - A kind of preparation method of 1,3 glycerol diacrylates.

-

Synthesis of Glycerol Carbonate Methacrylate and Its Copolymerization with AESO. (2025). American Journal of Chemistry. Available from: [Link]

-

N. Tanaka, et al. (2006). Preparation of glycerol dimethacrylate-based polymer monolith with unusual porous properties achieved via viscoelastic phase. Journal of Chromatography A. Available from: [Link]

-

Wang, et al. (2012). A see and treat micelles nano-drug delivery crosslinked by glycerol dimethacrylate. ResearchGate. Available from: [Link]

-

Gu, W., et al. (2012). Synthesis of cross-linked carboxyl poly(glycerol methacrylate) and its application for the controlled release of doxorubicin. European Journal of Pharmaceutical Sciences. Available from: [Link]

-

ACS Applied Polymer Materials. (2023). Development and Digital Light Processing 3D Printing of a Vitrimer Composed of Glycerol 1,3-Diglycerolate Diacrylate and Tetrahydrofurfuryl Methacrylate. Available from: [Link]

-

NIH. (n.d.). Dendritic Glycerol-Cholesterol Amphiphiles as Drug Delivery Systems: A Comparison between Monomeric and Polymeric Structures. Available from: [Link]

-

precisionFDA. This compound. Available from: [Link]

- Google Patents. WO2015124458A1 - Method for the production of high-purity glycerol dimethacrylate.

-

ResearchGate. (2014). Purification strategies for crude glycerol: A transesterification derivative. Available from: [Link]

-

Patsnap Eureka. (2025). Glycerol as a Carrier in Targeted Drug Delivery Systems. Available from: [Link]

-

NIH. (n.d.). Recent Advances in Glycerol Polymers: Chemistry and Biomedical Applications. Available from: [Link]

-

Frontiers. (n.d.). Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process. Available from: [Link]

-

MDPI. (n.d.). Improvement of the Crude Glycerol Purification Process Derived from Biodiesel Production Waste Sources through Computational Modeling. Available from: [Link]

-

Weinhart, M., et al. (2011). Switchable, biocompatible surfaces based on glycerol copolymers. Chemical Communications. Available from: [Link]

-

ResearchGate. (2025). Glycerol-dimethacrylate as alternative hydrophilic monomer for HEMA replacement in simplified adhesives. Available from: [Link]

-

MDPI. (2024). Glycerol Acrylate-Based Photopolymers with Antimicrobial and Shape-Memory Properties. Available from: [Link]

Sources

- 1. Recent Advances in Glycerol Polymers: Chemistry and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | C11H16O5 | CID 74594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. WO2015124458A1 - Method for the production of high-purity glycerol dimethacrylate - Google Patents [patents.google.com]

- 9. This compound(1830-78-0) 1H NMR spectrum [chemicalbook.com]

- 10. Synthesis of Glycerol Carbonate Methacrylate and Its Copolymerization with AESO [article.sapub.org]

- 11. Synthesis of cross-linked carboxyl poly(glycerol methacrylate) and its application for the controlled release of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GSRS [precision.fda.gov]

- 13. specialchem.com [specialchem.com]

- 14. This compound | 1830-78-0 [chemicalbook.com]

- 15. daneshyari.com [daneshyari.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Switchable, biocompatible surfaces based on glycerol copolymers - Chemical Communications (RSC Publishing) [pubs.rsc.org]

"characterization of Glycerol 1,3-Dimethacrylate"

An In-Depth Technical Guide to the Characterization of Glycerol 1,3-Dimethacrylate

Introduction: The Versatile Crosslinker

This compound (GDMA) is a difunctional monomer that has garnered significant interest across various scientific disciplines, particularly in polymer chemistry, biomaterials, and drug delivery. Its structure, featuring a central glycerol backbone with a reactive hydroxyl group and two terminal methacrylate moieties, imparts a unique combination of hydrophilicity and crosslinking capability. This makes it an invaluable component in the synthesis of hydrogels, dental composites, and specialized polymer networks.[1] In drug development, polymers derived from GDMA are explored for creating controlled-release nano-carriers, leveraging their biocompatibility and tunable properties.[2][3]

This guide provides a comprehensive overview of the essential techniques for the thorough characterization of this compound, ensuring its identity, purity, and suitability for research and development applications. As senior application scientists, we emphasize not just the "how" but the "why," grounding each protocol in the fundamental principles that ensure data integrity and reproducibility.

Part 1: Physicochemical and Structural Identity

A foundational characterization of any chemical entity begins with verifying its fundamental physical properties and confirming its molecular structure. These initial data points serve as the primary identifiers and are crucial for quality control.

Core Physicochemical Properties

The initial assessment involves compiling the key physical constants of GDMA. These values are critical for handling, storage, and downstream formulation processes. For instance, knowing the boiling point is essential for purification via distillation, while density is vital for accurate measurements when preparing solutions.

| Property | Value | Source(s) |

| CAS Number | 1830-78-0 | [4][5] |

| Molecular Formula | C₁₁H₁₆O₅ | [5][6] |

| Molecular Weight | 228.24 g/mol | [5][6] |

| Appearance | Viscous Liquid | [7][8] |

| Density | ~1.12 g/mL at 25 °C | [9][10] |

| Boiling Point | 120 °C at 1 mm Hg | [7][9] |

| Melting Point | -33 °C | [1][4] |

| Refractive Index (n20/D) | ~1.472 | [9][10] |

| Flash Point | 113 °C (closed cup) |

Molecular Structure Visualization

A visual representation of the molecule is essential for understanding its chemical reactivity and interpreting spectroscopic data.

Sources

- 1. lookchem.com [lookchem.com]

- 2. Synthesis of cross-linked carboxyl poly(glycerol methacrylate) and its application for the controlled release of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CAS#:1830-78-0 | Chemsrc [chemsrc.com]

- 5. This compound | C11H16O5 | CID 74594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. This compound | 28497-59-8 [chemicalbook.com]

- 9. This compound | 1830-78-0 [chemicalbook.com]

- 10. chemwhat.com [chemwhat.com]

"Glycerol 1,3-Dimethacrylate CAS number 1830-78-0 properties"

An In-Depth Technical Guide to Glycerol 1,3-Dimethacrylate (CAS 1830-78-0)

Foreword: Understanding a Multifunctional Monomer

This compound (GDMA), identified by CAS number 1830-78-0, is a difunctional monomer that holds a significant position in the field of polymer science, particularly in biomaterials and advanced composites. Its unique molecular architecture, featuring two polymerizable methacrylate groups and a central hydroxyl group, imparts a valuable combination of cross-linking capability, hydrophilicity, and reactivity. This guide provides an in-depth exploration of GDMA, from its fundamental properties and synthesis to its polymerization behavior and critical applications, tailored for researchers, scientists, and professionals in drug development and material science. We will delve into the causality behind its utility, offering not just data, but the scientific rationale that drives its application.

Core Molecular and Physical Properties

At its core, GDMA is an ester of glycerol and methacrylic acid.[1] The presence of two methacrylate moieties allows it to act as a potent cross-linking agent, forming rigid, three-dimensional polymer networks upon polymerization.[2][3] The secondary hydroxyl group is a key feature, providing a site for potential post-polymerization modification and contributing to the material's overall hydrophilicity and hydrogen bonding capacity.

A summary of its key quantitative properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1830-78-0 | [1][4] |

| Molecular Formula | C₁₁H₁₆O₅ | [1][5] |

| Molecular Weight | 228.24 g/mol | [1][5] |

| IUPAC Name | [2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate | [1] |

| Density | 1.12 g/mL at 25 °C | [4][5] |

| Boiling Point | 120 °C at 1 mmHg (0.13 kPa) | [4][6] |

| Refractive Index (n20/D) | 1.472 | [2][4] |

| Flash Point | >230 °F (>110 °C) | [4][5] |

| Storage Temperature | 2-8°C | [2][4] |

Below is the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis Pathways: A Mechanistic Overview

The synthesis of GDMA is typically achieved through the direct esterification of glycerol with methacrylic acid or via transesterification.

-

Direct Esterification: This is the most common route, involving the reaction of glycerol with two molar equivalents of methacrylic acid or methacrylic anhydride. The reaction is generally catalyzed by a strong acid (e.g., p-toluenesulfonic acid) and requires elevated temperatures.[7] Critically, a polymerization inhibitor, such as monomethyl ether hydroquinone (MEHQ), must be included to prevent premature polymerization of the methacrylate groups during synthesis.[2][7] The primary challenge in this synthesis is achieving regioselectivity for the 1 and 3 positions of glycerol, as the secondary hydroxyl group can also react, leading to the formation of isomers like glycerol 1,2-dimethacrylate.

-

Enzymatic Synthesis: Biocatalytic routes using lipases, such as Candida antarctica lipase B (CAL-B), offer a greener alternative.[5] These reactions can exhibit high regioselectivity for the primary hydroxyl groups of glycerol, leading to a higher yield of the desired 1,3-isomer under milder reaction conditions.[5]

The diagram below outlines a generalized workflow for the chemical synthesis of GDMA.

Caption: Generalized workflow for the synthesis of GDMA.

Illustrative Laboratory Synthesis Protocol

This protocol is a representative example based on established principles of esterification and should be performed with all appropriate safety precautions in a fume hood.

-

Reactor Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a reflux condenser.

-

Charging Reactants: To the flask, add glycerol (0.5 mol), methacrylic acid (1.05 mol, slight excess), p-toluenesulfonic acid (0.02 mol) as the catalyst, MEHQ (200 ppm) as the inhibitor, and toluene (200 mL) as the azeotropic solvent.[7]

-

Reaction: Heat the mixture to reflux (approx. 85-90°C) with vigorous stirring.[7] Water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when the theoretical amount of water (1.0 mol) is collected.

-

Work-up: Cool the reaction mixture to room temperature. Wash the organic phase sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by a saturated sodium chloride solution.

-

Isolation: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the drying agent.

-

Purification: Remove the toluene under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure this compound.[4]

Scientist's Note: The continuous removal of water is crucial as it drives the equilibrium of the esterification reaction towards the product side, maximizing the yield. The inclusion of an inhibitor like MEHQ is non-negotiable to prevent the monomer from polymerizing at the elevated reaction temperatures.

Polymerization and Network Formation

GDMA is primarily polymerized via free-radical polymerization, typically initiated by light (photopolymerization) or heat. As a dimethacrylate, each monomer unit can participate in two growing polymer chains, acting as a cross-linker.[2]

This process transforms the liquid monomer into a densely cross-linked, solid polymer network.[3] The final properties of this network—such as stiffness, strength, and solvent resistance—are directly dependent on the degree of conversion of the methacrylate groups and the resulting cross-link density.

The diagram below illustrates the fundamental steps of free-radical polymerization leading to a cross-linked network.

Caption: Free-radical photopolymerization and cross-linking of GDMA.

A significant practical consideration, especially in dental applications, is the phenomenon of oxygen inhibition . Oxygen in the ambient atmosphere can scavenge free radicals at the surface of the curing material, terminating polymerization and leaving a sticky, uncured surface layer.[8] This is often mitigated by applying an oxygen-barrier gel, such as glycerin, to the surface before the final light cure, resulting in a harder, fully cured surface.[8]

Key Applications in Research and Development

The unique structure of GDMA makes it a valuable component in several high-performance materials.

Dental Composites and Adhesives

GDMA is extensively used in the formulation of dental restorative composites and adhesives.[2][5] In these systems, large, viscous monomers like Bis-GMA (bisphenol A glycidyl methacrylate) are often used to form the bulk of the resin matrix.[3][9] GDMA serves as a reactive diluent; its lower molecular weight and viscosity reduce the overall viscosity of the resin mixture.[10] This is critical for two reasons:

-

Improved Handling: It allows for easier manipulation and placement of the composite material.

-

Higher Filler Loading: A less viscous resin can incorporate a higher percentage of inorganic filler particles (like silica), which enhances the mechanical properties (strength, wear resistance) and reduces polymerization shrinkage.[3]

Furthermore, as a cross-linking agent, GDMA significantly contributes to the final mechanical integrity of the restoration, creating a durable and stable polymer network.[2][5]

Biomedical Hydrogels for Drug Delivery and Tissue Engineering

Hydrogels are water-swollen polymer networks with applications in controlled drug release and as scaffolds for tissue engineering.[11][12] GDMA is an excellent monomer for hydrogel synthesis due to its attributes:

-

Cross-linking: The two methacrylate groups readily form a stable network that can entrap water and therapeutic agents.[2]

-

Hydrophilicity: The free hydroxyl group on the glycerol backbone enhances the water-absorbing capacity of the resulting hydrogel.[10]

-

Biocompatibility: Polymers based on glycerol, a natural metabolite, are often well-tolerated in biological systems.[13][14]

By copolymerizing GDMA with other monomers, researchers can precisely tune the properties of the hydrogel, such as its swelling ratio, degradation rate, and mechanical strength, to suit specific biomedical applications like wound dressings or controlled-release systems.[12][14]

Illustrative Protocol for Hydrogel Formation

-

Monomer Solution: Prepare an aqueous solution containing a hydrophilic monomer (e.g., 2-hydroxyethyl methacrylate, HEMA), GDMA as the cross-linker (e.g., 1-5 mol% relative to HEMA), and a water-soluble photoinitiator (e.g., Irgacure 2959).

-

Molding: Pour the monomer solution into a mold of the desired shape (e.g., between two glass plates separated by a gasket).

-

Polymerization: Expose the mold to a UV light source (e.g., 365 nm) for a specified time (e.g., 10-30 minutes) to initiate polymerization and cross-linking.

-

Hydration & Purification: Remove the resulting hydrogel from the mold and immerse it in deionized water. The water should be changed several times over 24-48 hours to remove any unreacted monomers and initiator, and to allow the hydrogel to reach its equilibrium swelling state.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of GDMA is essential. Based on aggregated GHS data, GDMA is considered an irritant.

Table 2: GHS Hazard Information for this compound

| Hazard Code | Description | Source |

| H315 | Causes skin irritation | [1] |

| H319 | Causes serious eye irritation | [1][15] |

| H335 | May cause respiratory irritation | [1] |

Recommended Handling Procedures

-

Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[16]

-

Skin/Eye Contact: In case of contact, immediately flush the affected area with copious amounts of water. For eye contact, rinse cautiously for several minutes and seek medical attention.[15][16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[16] Recommended storage is at 2-8°C to ensure stability and prevent premature polymerization.[2]

Conclusion

This compound is more than just a chemical intermediate; it is a versatile building block for advanced materials. Its dual functionality as both a cross-linker and a hydrophilic component allows for the rational design of polymers with tailored properties. For researchers in drug development and biomaterials, GDMA offers a reliable means to create stable, biocompatible hydrogel networks. For material scientists, particularly in the dental field, it is an indispensable tool for optimizing the performance of restorative composites. A thorough understanding of its properties, synthesis, and polymerization behavior, as outlined in this guide, is the foundation for leveraging its full potential in innovation.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74594, this compound. Retrieved from [Link]

-

Bermudez, S. V., et al. (2025). Synthesis of Glycerol Carbonate Methacrylate and Its Copolymerization with AESO. American Journal of Chemistry, 15(4), 81-88. Retrieved from [Link]

-

LookChem (n.d.). Cas 1830-78-0, this compound. Retrieved from [Link]

-

Suzhou Hechuang Chemical Co., Ltd. (n.d.). This compound. Retrieved from [Link]

- Google Patents (2016). CN106187774A - A kind of preparation method of 1,3 glycerol diacrylates.

-

Wang, Y., et al. (2015). Recent Advances in Glycerol Polymers: Chemistry and Biomedical Applications. Acta Biomaterialia, 11, 1-15. Retrieved from [Link]

-

ResearchGate (2024). Synthesis and characterization of methyl methacrylate - glycerol hydrogels by polymerization in acid medium. Retrieved from [Link]

-

Patsnap Eureka (2025). Glycerol's Effect on the Mechanical Properties of Hydrogels. Retrieved from [Link]

-

ResearchGate (n.d.). Glycerol-dimethacrylate as alternative hydrophilic monomer for HEMA replacement in simplified adhesives. Retrieved from [Link]

-

Carl ROTH (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]

-

Royal Society of Chemistry (2019). Strong adhesion of poly(vinyl alcohol)–glycerol hydrogels onto metal substrates for marine antifouling applications. RSC Advances, 9(71), 41533-41541. Retrieved from [Link]

-

Gąsior-Głogowska, M., et al. (2019). A Guide through the Dental Dimethacrylate Polymer Network Structural Characterization and Interpretation of Physico-Mechanical Properties. International Journal of Molecular Sciences, 20(24), 6216. Retrieved from [Link]

-

Kuno, M., et al. (2021). Addition of glycerol enhances the flexibility of gelatin hydrogel sheets; application for in utero tissue engineering. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 109(6), 921-931. Retrieved from [Link]

-

ResearchGate (n.d.). (a) 1 H-RMN spectrum (300 MHz, CDCl 3 ) of glycerol methacrylate. Retrieved from [Link]

-

Alarcon, R. T., et al. (2018). Dimethacrylate polymers with different glycerol content: Thermal study, degree of conversion, and morphological features. Journal of Thermal Analysis and Calorimetry, 133, 1577-1586. Retrieved from [Link]

-

Chemos GmbH & Co.KG (n.d.). Safety Data Sheet: Glycerol. Retrieved from [Link]

-

ResearchGate (n.d.). High stability PAM/glycerol hydrogels and its applications in lenses and actuators. Retrieved from [Link]

-

ResearchGate (n.d.). NMR spectra of glycerol. Retrieved from [Link]

-

Spear Education (n.d.). Why You Should Be Using Glycerin on Your Composite Restorations. Retrieved from [Link]

-

Unnikrishnan, A., et al. (2021). Hydrophobically Modified Isosorbide Dimethacrylates as a Bisphenol-A (BPA)-Free Dental Filling Material. Polymers, 13(8), 1321. Retrieved from [Link]

Sources

- 1. This compound | C11H16O5 | CID 74594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 甘油二甲基丙烯酸酯,异构体混合物 technical grade, 85%, contains 200 ppm monomethyl ether hydroquinone as inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 3. A Guide through the Dental Dimethacrylate Polymer Network Structural Characterization and Interpretation of Physico-Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 1830-78-0 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound - Suzhou Hechuang Chemical Co., Ltd. [he-ch.com]

- 7. CN106187774A - A kind of preparation method of 1,3 glycerol diacrylates - Google Patents [patents.google.com]

- 8. Why You Should Be Using Glycerin on Your Composite Restorations - Spear Education [speareducation.com]

- 9. Hydrophobically Modified Isosorbide Dimethacrylates as a Bisphenol-A (BPA)-Free Dental Filling Material - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Glycerol's Effect on the Mechanical Properties of Hydrogels [eureka.patsnap.com]

- 13. Recent Advances in Glycerol Polymers: Chemistry and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Addition of glycerol enhances the flexibility of gelatin hydrogel sheets; application for in utero tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemicalbook.com [chemicalbook.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to Theoretical Polymerization Models of Glycerol 1,3-Dimethacrylate

Abstract

Glycerol 1,3-Dimethacrylate (GDM) is a key monomer in the formulation of biocompatible and functional polymers, particularly within dental materials, hydrogels, and drug delivery systems. Its polymerization behavior, however, is characterized by a complex interplay of reaction kinetics and evolving physical properties, making predictive modeling a significant scientific challenge. This guide provides a comprehensive exploration of the theoretical models used to describe the free-radical polymerization of GDM. We move beyond a simple recitation of equations to explain the causal logic behind different modeling approaches, from classical mean-field kinetics to advanced stochastic simulations. The objective is to equip researchers with the foundational knowledge to select, apply, and interpret theoretical models for the rational design of GDM-based polymer networks with tailored properties.

The Unique Polymerization Profile of this compound

This compound is a difunctional monomer featuring two methacrylate groups separated by a hydrophilic glycerol backbone, which includes a reactive secondary hydroxyl group.[1][2] This structure dictates its polymerization, a free-radical chain-growth process that rapidly forms a three-dimensional, covalently cross-linked network.[3] While the basic steps of initiation, propagation, and termination are common to all radical polymerizations, the cross-linking nature of GDM introduces profound complexities that invalidate classical kinetic assumptions.[4][5]

Modeling this system requires a deep understanding of several interconnected, conversion-dependent phenomena:

-

Autoacceleration (Gel Effect) : As the polymer network forms, the viscosity of the system increases dramatically. This severely restricts the mobility of large polymer radicals, making it difficult for two of them to find each other and terminate.[6] The termination rate plummets, leading to a sharp increase in the overall polymerization rate.[3]

-

Vitrification (Glass Effect) : At high conversion, the polymer network becomes so dense that the glass transition temperature of the reacting mixture rises to the reaction temperature. This transition to a glassy state immobilizes all components, including the smaller monomer molecules, effectively halting the propagation reaction and leading to incomplete conversion.[6][7]

-

Network Heterogeneity : The polymerization does not proceed uniformly. Instead, it often leads to the formation of densely cross-linked microgel regions suspended in a less-cross-linked matrix, creating significant structural and mechanical heterogeneity.[7][8]

-

Primary and Secondary Cyclization : Intramolecular reactions, where a radical on a growing chain reacts with a pendant methacrylate group on the same chain, form ineffective loops rather than contributing to the load-bearing network structure.[9]

These phenomena mean that the rate "constants" for propagation and termination are not constant at all; they are dynamic functions of conversion, viscosity, and local network topology.

A Multi-Scale Approach to Modeling GDM Polymerization

No single model can capture the entire spectrum of chemical and physical events during GDM polymerization. A robust theoretical understanding is built by integrating insights from different modeling philosophies, each suited to a different scale of the process.

Macro-Scale: Mean-Field Kinetic Models

Mean-field models are the workhorse of polymerization modeling. They treat the reaction medium as a homogenous system, averaging out spatial variations and describing the evolution of species concentrations over time using differential equations.

The foundation is the classical mechanism of free-radical polymerization.[10] However, to account for cross-linking, the model must be extended. A primary modification involves treating the pendant methacrylate groups (those attached to the polymer network) as a separate species from the free monomer, often with a different reactivity.

The central challenge is to model the diffusion-controlled nature of the reaction. As polymerization proceeds, the kinetics become limited not by the chemical reactivity but by the rate at which reactants can diffuse to meet each other.[6]

-

Modeling Diffusion-Controlled Termination : The termination rate constant, kt, is the most profoundly affected parameter. Early models proposed that kt becomes dependent on the mobility of the growing macroradicals. More sophisticated models, such as the Ross-Laurence correlation, modify kt based on the free volume of the system, successfully predicting the sharp rate acceleration characteristic of the gel effect.[9]

-

Modeling Diffusion-Controlled Propagation : At very high conversions, as the system approaches vitrification, the propagation rate constant, kp, also becomes diffusion-limited. Monomer mobility is restricted, and the reaction slows dramatically. Free-volume theories are often employed to model this transition.[6]

Causality : The choice to make rate constants a function of conversion is a direct consequence of the physical reality that the network structure being built actively impedes the very reactions creating it. These models are powerful for predicting overall conversion rates and heat generation, which are critical for industrial process control.

Meso-Scale: Stochastic and Simulation-Based Models

Mean-field models, by their nature, cannot capture the inherent randomness and spatial heterogeneity of network formation. Stochastic models address this by simulating the behavior of individual molecules or segments of the polymer network.

-

Kinetic Monte Carlo (kMC) Simulations : This is a powerful computational technique that simulates the sequence of individual reaction events (initiation, propagation, termination, cyclization) based on their respective probabilities. A kMC model can explicitly track the formation of the network structure, providing invaluable information on:

-

Gel point (the onset of network formation).

-

Cross-link density distribution.

-

Formation of loops and other network defects.

-

Molecular weight distribution between cross-links.

-

-

Percolation Theory : This theoretical framework provides a mathematical description of the formation of connected clusters on a lattice. It is particularly useful for predicting the gel point, which corresponds to the formation of a single, "infinite" polymer network that spans the entire system.

Causality : We turn to stochastic methods because the assumption of a well-mixed, homogeneous system breaks down early in dimethacrylate polymerization. The fate of a given radical depends critically on its immediate local environment—the density of nearby pendant groups, the mobility of surrounding chains—which is not uniform across the reactor. These models are essential for predicting the structural and, consequently, the mechanical properties of the final material.

Micro-Scale: First-Principles Quantum Models

The kinetic and stochastic models described above rely on accurate rate parameters as inputs. While these can be determined experimentally, computational quantum chemistry offers a way to predict them from first principles, based on the fundamental electronic structure of the reacting molecules.[11]

Using methods like Density Functional Theory (DFT), it is possible to calculate the activation energies for elementary reaction steps. This allows for:

-

Prediction of Intrinsic Rate Coefficients : Calculating the fundamental rate constants for propagation, termination, and chain transfer in the absence of diffusion limitations.[11]

-

Understanding Structure-Reactivity Trends : Investigating how the specific chemical structure of GDM, such as its hydroxyl group, influences the reactivity of its methacrylate double bonds.

Causality : The accuracy of any large-scale model is limited by the quality of its input parameters. First-principles calculations provide a bottom-up approach to ground these models in fundamental physics, reducing the reliance on empirical fitting and enhancing their predictive power.

Workflow for a Multi-Scale Modeling Approach

The most comprehensive understanding of GDM polymerization is achieved by integrating these different modeling scales.

Caption: Integrated workflow for modeling GDM polymerization.

Experimental Protocols for Model Validation

Theoretical models are only as good as their ability to predict real-world outcomes. A rigorous experimental program is essential for parameterizing and validating any polymerization model.

Protocol: Monitoring Polymerization Kinetics with DSC

Differential Scanning Calorimetry (DSC) measures the heat evolved during the exothermic polymerization reaction. The rate of heat flow is directly proportional to the rate of polymerization.

Methodology:

-

Sample Preparation : Prepare a mixture of GDM with a photoinitiator (e.g., 0.5 wt% DMPA for UV curing).

-

Instrument Setup : Place a small, precisely weighed sample (1-2 mg) into a DSC pan. Use an empty, sealed pan as a reference.

-

Isothermal Curing : Equilibrate the sample at the desired reaction temperature in the DSC cell under a nitrogen purge to prevent oxygen inhibition.

-

Initiation : Initiate polymerization using a photocalorimetric accessory with a light source of known intensity (e.g., 365 nm).[12]

-

Data Acquisition : Record the exothermic heat flow as a function of time until the reaction is complete (heat flow returns to baseline).

-

Data Analysis : Convert the heat flow data (in Watts) to the rate of conversion by dividing by the theoretical heat of reaction for a methacrylate double bond (~55 kJ/mol). Integrate the rate versus time data to obtain conversion as a function of time.

Protocol: Measuring Conversion with FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to directly measure the disappearance of the monomer's carbon-carbon double bonds.

Methodology:

-

Sample Preparation : Place a thin film of the GDM/initiator mixture between two salt plates (e.g., KBr or NaCl).

-

Initial Spectrum (Uncured) : Record the FTIR spectrum of the unpolymerized sample. Identify the methacrylate C=C peak at approximately 1638 cm⁻¹ and an internal standard peak that does not change during polymerization, such as the carbonyl C=O peak (~1720 cm⁻¹) or an aromatic C=C peak if an aromatic comonomer is present.[13]

-

In-situ Polymerization : Place the sample assembly in a temperature-controlled cell within the FTIR spectrometer. Initiate the polymerization (e.g., with a UV light guide).

-

Data Acquisition : Collect spectra at regular time intervals throughout the polymerization.

-

Data Analysis : Calculate the degree of conversion (DC) at each time point using the following formula, based on the ratio of the peak heights or areas: DC (%) = [1 - ( (C=C / C=O)polymer / (C=C / C=O)monomer )] * 100

Protocol: Determining the Gel Point with Rheometry

Rheometry measures the viscoelastic properties of the material as it transitions from a liquid monomer to a solid polymer network. The gel point is often identified as the time at which the storage modulus (G', the elastic component) overtakes the loss modulus (G'', the viscous component).[7]

Methodology:

-

Instrument Setup : Use a rheometer with a parallel plate geometry. A UV-transparent bottom plate is required for photopolymerization studies.

-

Sample Loading : Place a defined volume of the GDM/initiator mixture onto the bottom plate and lower the top plate to a specified gap (e.g., 0.5 mm).

-

Oscillatory Measurement : Apply a small, oscillating strain at a fixed frequency (e.g., 1 Hz) to probe the material's properties without disturbing the network formation.

-

Initiation and Data Acquisition : Begin the oscillatory measurement and simultaneously initiate polymerization with a UV light source. Record G' and G'' as a function of time.

-

Data Analysis : Identify the gel point as the time of the G'/G'' crossover. This provides a critical data point for validating network formation models.

Stages of GDM Network Formation

The data from these experiments can be used to map the distinct stages of the polymerization process.

Caption: The sequential stages of network formation during GDM polymerization.

Data Summary and Model Comparison

| Modeling Approach | Core Principle | Strengths | Limitations | Key Outputs |

| Mean-Field Kinetics | Homogeneous system described by differential equations. Rate constants are functions of conversion. | Computationally efficient. Good for predicting overall reaction rates and heat flow. | Cannot capture spatial heterogeneity or detailed network topology. Averages out local effects. | Conversion vs. time, Polymerization rate, Gel point (empirical). |

| Kinetic Monte Carlo | Stochastic simulation of individual reaction events on a lattice or off-lattice. | Captures network structure, heterogeneity, cyclization, and defects. Provides distributions, not just averages. | Computationally intensive. Requires accurate probabilities for all possible events. | Cross-link density, Sol fraction, Molecular weight distribution, Gel point (structural). |

| First-Principles | Solves quantum mechanical equations to determine molecular energies and reaction barriers. | Provides fundamental, predictive rate parameters without experimental input. Excellent for understanding structure-reactivity relationships.[11] | Extremely computationally expensive. Limited to small molecular systems (dimers, trimers).[11] | Intrinsic rate constants (kp0, kt0), Activation energies. |

Conclusion and Future Outlook

The theoretical modeling of this compound polymerization is a quintessential example of a multi-scale scientific problem. While mean-field kinetic models provide essential predictions for process control, a deeper understanding of the structure-property relationships that govern the final material's performance necessitates the use of more sophisticated stochastic simulations. The continued development of computational power, coupled with first-principles calculations to supply high-fidelity parameters, will pave the way for truly predictive in silico design of GDM-based materials. By integrating the theoretical frameworks presented in this guide with rigorous experimental validation, researchers can move beyond trial-and-error formulation to a paradigm of rational, model-driven materials engineering.

References

-

Modeling of Free-Radical Polymerization Kinetics with Crosslinking for Methyl Methacrylate/Ethylene Glycol Dimethacrylate. Taylor & Francis Online. [Link]

-

First principles modelling of free-radical polymerisation kinetics. ResearchGate. [Link]

-

Dimethacrylate network formation and polymer property evolution as determined by the selection of monomers and curing conditions. National Institutes of Health (NIH). [Link]

-

A Review on Modeling Cure Kinetics and Mechanisms of Photopolymerization. MDPI. [Link]

-

Controlled Radical Polymerization. Elsevier. [Link]

-

Radical chemistry in polymer science: an overview and recent advances. National Institutes of Health (PMC). [Link]

-

A Review of Modeling of Diffusion Controlled Polymerization Reactions. ResearchGate. [Link]

-

Network formation and compositional drift during photo-initiated copolymerization of dimethacrylate monomers. ResearchGate. [Link]

-

A Guide through the Dental Dimethacrylate Polymer Network Structural Characterization and Interpretation of Physico-Mechanical Properties. Semantic Scholar. [Link]

-

Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. ACS Publications. [Link]

-

Preparation of glycerol dimethacrylate-based polymer monolith with unusual porous properties achieved via viscoelastic phase separation induced by monodisperse ultra high molecular weight poly(styrene) as a porogen. ResearchGate. [Link]

-

Crosslinked Methyl Methacrylate/Ethylene Glycol Dimethacrylate Polymer Compounds with a Macroazoinitiator. ResearchGate. [Link]

-

Influence of Dimethacrylate Monomer on the Polymerization Efficacy of Resin-Based Dental Cements—FTIR Analysis. MDPI. [Link]

-

Effects of Composition and Reactivity on the Reaction Kinetics of Dimethacrylate/Dimethacrylate Copolymerizations. National Institute of Standards and Technology. [Link]

-

This compound. PubChem. [Link]

-

Basic study of the gelation of dimethacrylate-type crosslinking agents. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C11H16O5 | CID 74594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. Radical chemistry in polymer science: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dimethacrylate network formation and polymer property evolution as determined by the selection of monomers and curing conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. tsapps.nist.gov [tsapps.nist.gov]

- 13. mdpi.com [mdpi.com]

Glycerol 1,3-Dimethacrylate: A Guide to Solubility in Organic Solvents

An In-depth Technical Guide for the Research Professional

Abstract

Glycerol 1,3-dimethacrylate (GDM), a key cross-linking monomer in the formulation of advanced polymers, dental composites, and drug delivery systems, possesses a unique molecular structure that dictates its solubility profile.[1][2] This guide provides a comprehensive overview of the theoretical and practical aspects of GDM solubility in organic solvents. We delve into the physicochemical principles governing its dissolution, collate available solubility data, and present a detailed, field-proven experimental protocol for determining equilibrium solubility. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively select solvents and prepare homogenous GDM solutions for research and development applications.

Introduction: The Role of Solubility in GDM Applications

This compound (CAS No: 1830-78-0) is a bifunctional monomer featuring two polymerizable methacrylate groups and a central hydroxyl group on a glycerol backbone.[3] This trifecta of functional groups allows it to act as a potent cross-linking agent, imparting enhanced mechanical strength, durability, and stability to polymer networks.[2] Its applications are widespread, from forming the resin matrix in dental restorative materials to the synthesis of hydrogels for controlled drug release.[2][4]

The successful formulation and polymerization of GDM-containing systems are critically dependent on its dissolution behavior. Achieving a true molecular solution is paramount for:

-

Homogeneous Polymerization: Ensuring a uniform distribution of the monomer within the reaction mixture to prevent phase separation and produce a polymer with consistent properties.

-

Predictable Reaction Kinetics: Solvent choice can influence the rate and extent of polymerization.

-

Formulation Stability: In drug delivery applications, the solubility of GDM and the active pharmaceutical ingredient (API) in a common solvent system is often required.

Physicochemical Properties & Theoretical Solubility Principles

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This can be understood by examining the molecular structure of GDM and the properties of potential solvents.

GDM Molecular Structure:

-

Polar Moieties: The molecule contains a free secondary hydroxyl (-OH) group and two ester (C=O) groups. These groups can participate in strong dipole-dipole interactions and act as hydrogen bond acceptors. The hydroxyl group can also act as a hydrogen bond donor.

-

Non-Polar Moieties: The structure includes a propane backbone and two methyl groups, which form non-polar hydrocarbon regions.

This amphiphilic nature—possessing both polar and non-polar characteristics—suggests that GDM will have a nuanced solubility profile. Solvents that can effectively interact with both its polar and non-polar regions are likely to be the most effective.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1830-78-0 | [3][5] |

| Molecular Formula | C₁₁H₁₆O₅ | [3][5] |

| Molecular Weight | 228.24 g/mol | [3][5] |

| Density | ~1.12 g/mL at 25 °C | [1][6] |

| Boiling Point | 120 °C at 1 mmHg | [1][6][7] |

| Refractive Index | n20/D ~1.472 | [1][6] |

| LogP (Predicted) | 1.33 |[5] |

Known & Predicted Solubility Profile

Direct, experimentally-derived quantitative solubility data for GDM is limited. However, based on its structure and data from analogous compounds, a qualitative profile can be predicted to guide solvent selection. For instance, 1,3-Dioctanoyl glycerol, another glycerol-based diester, is reported to be soluble in ethanol, chloroform, DMSO, and dimethylformamide (DMF).[8] Furthermore, methacrylate-based polymers often show good solubility in polar aprotic solvents like tetrahydrofuran (THF) and ethyl acetate.[9]

Table 2: Summary of Known and Predicted Solubility of GDM

| Solvent | Type | Polarity (Index) | Hydrogen Bonding | Known / Predicted Solubility | Rationale / Citation |

|---|---|---|---|---|---|

| Water | Protic | 10.2 | Donor & Acceptor | Slightly Soluble (~14 g/L at 25°C) | Experimental data.[10] Limited by non-polar regions. |

| Ethanol | Protic | 5.2 | Donor & Acceptor | Predicted: Soluble | Can hydrogen bond with GDM's -OH and C=O groups. |

| Methanol | Protic | 6.6 | Donor & Acceptor | Predicted: Soluble | Similar to ethanol, highly polar. |

| Acetone | Aprotic | 5.1 | Acceptor | Predicted: Soluble | Good C=O interaction; effective for many methacrylates.[9] |

| Tetrahydrofuran (THF) | Aprotic | 4.0 | Acceptor | Predicted: Soluble | Good solvent for methacrylate polymers.[9] |

| Dichloromethane (DCM) | Aprotic | 3.1 | Weak Acceptor | Predicted: Soluble | Effective at dissolving moderately polar organic molecules. |

| Toluene | Aprotic | 2.4 | None | Predicted: Sparingly Soluble | May interact with non-polar regions but lacks strong polar interactions. |

| Hexane | Non-polar | 0.1 | None | Predicted: Insoluble | Lacks the polarity needed to overcome GDM's intermolecular forces. |

Causality Behind Predictions: The predictions are grounded in GDM's amphiphilic character. Polar protic solvents (ethanol, methanol) are expected to be effective due to their ability to form hydrogen bonds with GDM's hydroxyl group. Polar aprotic solvents (acetone, THF) can accept hydrogen bonds and engage in strong dipole-dipole interactions with the ester groups. Non-polar solvents like hexane lack any effective interaction mechanism with GDM's polar functionalities and are thus predicted to be poor solvents.

Core Protocol: Experimental Determination of Equilibrium Solubility

Given the scarcity of published data, experimental determination is the most reliable path to obtaining accurate solubility values for your specific application and material grade. The Equilibrium Shake-Flask Method is the gold standard for this purpose.[11] This protocol ensures that the solution has reached thermodynamic equilibrium, providing a true measure of solubility under defined conditions.

Principle of the Shake-Flask Method

The method involves agitating an excess amount of the solute (GDM) with the solvent at a constant temperature for a sufficient duration to reach equilibrium. At this point, the concentration of the dissolved solute in the solvent is maximal and constant. The saturated solution is then carefully separated from the undissolved solid, and the concentration of the solute in the solution is determined using a suitable analytical technique.[11]

Mandatory Visualization: Workflow Diagram

The following diagram outlines the logical flow of the Equilibrium Shake-Flask protocol.

Caption: Workflow for the Equilibrium Shake-Flask Solubility Determination.

Detailed Step-by-Step Methodology

Materials:

-

This compound (ensure purity is known)

-

Solvent of interest (HPLC grade or equivalent)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes (glass or polypropylene)

-

Syringe filters (0.22 µm, ensure compatibility with solvent, e.g., PTFE or Nylon)[12]

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of GDM to a pre-weighed vial. "Excess" means enough solid should remain visible at the end of the experiment. A starting point is ~100-200 mg of GDM for every 5 mL of solvent. Record the exact mass of GDM added.

-

Solvent Addition: Add a precise volume of the chosen solvent to the vial.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples for a predetermined period. A minimum of 24 hours is recommended, but 48-72 hours is often necessary to ensure equilibrium is reached.[12]

-

Expert Insight: To validate the equilibration time, you can take measurements at different time points (e.g., 24, 48, and 72 hours). Equilibrium is reached when the measured concentration no longer changes significantly between time points.[11]

-

-

Phase Separation: After agitation, allow the vials to stand undisturbed at the same constant temperature to let the excess solid GDM settle.

-

Sample Withdrawal & Filtration: Carefully withdraw a portion of the supernatant using a syringe. Avoid disturbing the solid material at the bottom. Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material. Collect the clear, particle-free filtrate into a clean vial.[12] This step is critical to ensure you are only measuring dissolved GDM.

-

Dilution: Accurately dilute the filtrate with the same solvent to a concentration that falls within the linear range of your analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (see Section 5) to determine the concentration of GDM.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility at that specific temperature.

Analytical Quantification of Dissolved GDM

The choice of analytical method depends on the available instrumentation and the properties of GDM.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a highly specific and accurate method for quantifying GDM.

-

Principle: The technique separates GDM from any potential impurities or degradation products based on its affinity for a stationary phase, and a UV detector quantifies it based on its absorbance.

-

Typical Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: Isocratic or gradient mixture of water and a polar organic solvent like acetonitrile or methanol.

-

Detection: UV detector set to a wavelength where the methacrylate group absorbs (typically ~205-215 nm).

-

Quantification: A calibration curve must be prepared using standards of known GDM concentration in the same solvent.

-

UV-Vis Spectrophotometry

A simpler, faster but potentially less specific method.

-

Principle: Measures the absorbance of UV light by the GDM molecule in solution. The absorbance is directly proportional to the concentration (Beer-Lambert Law).

-

Procedure:

-

Determine the wavelength of maximum absorbance (λ_max) for GDM in the chosen solvent by scanning a dilute solution.

-

Prepare a series of GDM standards of known concentration.

-

Measure the absorbance of each standard at λ_max.

-

Plot absorbance vs. concentration to create a calibration curve.

-

Measure the absorbance of the (diluted) filtrate and determine its concentration from the calibration curve.

-

Trustworthiness Check: This method is most reliable when GDM is the only substance in the solution that absorbs at the chosen wavelength. Run a solvent blank to zero the instrument.

-

Safety, Handling, and Storage

When working with GDM and organic solvents, adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear safety goggles with side shields, appropriate chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][13]

-

Ventilation: Handle GDM and all organic solvents in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[7][14]

-

Hazard Statements: GDM is known to cause serious eye irritation and may cause skin irritation or allergic skin reactions.[3] Avoid all contact with skin and eyes.[7]

-

Storage: GDM is often supplied with an inhibitor to prevent premature polymerization. It should be stored in a tightly closed container in a cool, dry, and well-ventilated place, typically at 2-8°C, away from light and sources of ignition.[2]

Conclusion

While published quantitative data on the solubility of this compound is sparse, a strong predictive framework can be built based on its amphiphilic molecular structure. Polar organic solvents such as alcohols (ethanol), ketones (acetone), and ethers (THF) are predicted to be effective. However, for applications requiring precise concentrations, experimental verification is non-negotiable. The Equilibrium Shake-Flask method, coupled with a robust analytical quantification technique like HPLC-UV, provides a reliable and self-validating system for determining the exact solubility of GDM in any solvent of interest. This guide provides the theoretical foundation and a detailed, actionable protocol to empower researchers to confidently navigate the challenges of GDM solution preparation.

References

- Chemical Safety Data Sheet MSDS / SDS - this compound. (2023). ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB2766476_EN.htm]

- This compound | CAS#:1830-78-0. (n.d.). Chemsrc. [URL: https://www.chemsrc.com/en/cas/1830-78-0_832087.html]

- This compound | C11H16O5 | CID 74594. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/74594]

- This compound CAS#: 28497-59-8. (n.d.). ChemWhat. [URL: https://www.chemwhat.

- This compound | 1830-78-0. (n.d.). ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9766475.htm]

- Glycerol dimethacrylate CAS No. 1830-78-0. (n.d.). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/436895]

- glyceryl dimethacrylate 2-propenoic acid, 2-methyl-, 2-hydroxy-1,3-propanediyl ester. (n.d.). The Good Scents Company. [URL: http://www.thegoodscentscompany.

- solubility experimental methods.pptx. (n.d.). Slideshare. [URL: https://www.slideshare.net/anumalagundamsreekanth/solubility-experimental-methodspptx]

- Cas 1830-78-0, this compound. (n.d.). LookChem. [URL: https://www.lookchem.

- Glycerol 1,3-diglycerolate diacrylate technical grade 60453-84-1. (n.d.). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/475807]

- Glycerol Safety Data Sheet. (2014). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/341/614/g9012-msds.pdf]

- 1236 SOLUBILITY MEASUREMENTS. (n.d.). ResearchGate. [URL: https://www.researchgate.net/publication/285375791_1236_SOLUBILITY_MEASUREMENTS]

- SAFETY DATA SHEET - Ethylene dimethacrylate. (2024). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/335681]

- SAFETY DATA SHEET - Glycerol dimethacrylate. (2015). Santa Cruz Biotechnology.

- Glycerol 1,3-diglycerolate diacrylate | C15H24O9 | CID 4616639. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4616639]